molecular formula C5H14N2O2 B3054390 1,2-Propanediol, 3-((2-aminoethyl)amino)- CAS No. 60095-23-0

1,2-Propanediol, 3-((2-aminoethyl)amino)-

Cat. No. B3054390
CAS No.: 60095-23-0
M. Wt: 134.18 g/mol
InChI Key: XNFWIOGJYCWFBP-UHFFFAOYSA-N
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Patent
US05191119

Procedure details

Following the procedure of Surrey et al., J. Am. Chem. Soc. (1952) 74:4102, 3-chloro-1,2-propanediol (8.36 ml, 0.10 mole) was added dropwise over 15 min to stirring ethylenediamine (66.8 ml, 1.0 mole) at room temperature. After the addition was complete, the solution was heated at approx. 60° C. until the 3-chloro-1,2-propanediol was consumed (about 1 hour), as determined by TLC. NaOH (4.4 g, 0.11 mole) was added to the solution and excess ethylenediamine was vacuum distilled off followed by careful fractional distillation to yield 5.76 g (43%) of (36) (b.p. 162° C./2.0 mm).
Quantity
8.36 mL
Type
reactant
Reaction Step One
Quantity
66.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[CH2:7]([NH2:10])[CH2:8][NH2:9].[OH-].[Na+]>>[OH:6][CH:3]([CH2:4][OH:5])[CH2:2][NH:9][CH2:8][CH2:7][NH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
8.36 mL
Type
reactant
Smiles
ClCC(CO)O
Step Two
Name
Quantity
66.8 mL
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CO)O
Step Four
Name
Quantity
4.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was consumed (about 1 hour)
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
distilled off
DISTILLATION
Type
DISTILLATION
Details
followed by careful fractional distillation

Outcomes

Product
Name
Type
product
Smiles
OC(CNCCN)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.76 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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